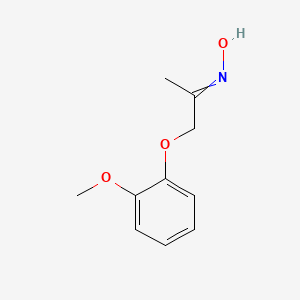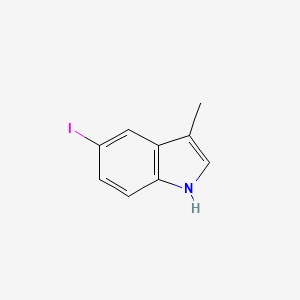
5-Iodo-3-methylindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-3-methylindole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are often used as building blocks in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-3-methylindole typically involves the iodination of 3-methylindole. One common method is the electrophilic substitution reaction where 3-methylindole is treated with iodine in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide . The reaction is usually carried out in an organic solvent like acetic acid or chloroform at room temperature.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. For instance, the halogen-magnesium exchange reaction can be employed, where 3-iodoindole is reacted with a Grignard reagent to introduce the methyl group . This method allows for precise control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 5-Iodo-3-methylindole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can convert it into 3-methylindole.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can replace the iodine atom under mild conditions.
Major Products:
Oxidation: Indole-3-carboxylic acids.
Reduction: 3-Methylindole.
Substitution: Various substituted indoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Iodo-3-methylindole has numerous applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Indole derivatives are studied for their role in cell signaling and as potential therapeutic agents.
Medicine: Research is ongoing to explore its anticancer, antimicrobial, and antiviral properties.
Industry: It is used in the production of dyes, pigments, and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of 5-Iodo-3-methylindole involves its interaction with various molecular targets and pathways. The iodine atom enhances its electrophilicity, making it more reactive towards nucleophiles. This reactivity allows it to participate in various biochemical pathways, potentially inhibiting enzymes or interacting with cellular receptors . The exact molecular targets and pathways are still under investigation, but its structure suggests it could interact with proteins and nucleic acids .
Comparación Con Compuestos Similares
3-Methylindole: Lacks the iodine atom, making it less reactive.
5-Bromo-3-methylindole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
5-Chloro-3-methylindole: Another halogenated derivative with distinct chemical properties.
Uniqueness: 5-Iodo-3-methylindole’s unique combination of an iodine atom and a methyl group provides it with enhanced reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .
Propiedades
Fórmula molecular |
C9H8IN |
|---|---|
Peso molecular |
257.07 g/mol |
Nombre IUPAC |
5-iodo-3-methyl-1H-indole |
InChI |
InChI=1S/C9H8IN/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5,11H,1H3 |
Clave InChI |
ARJWPDITDNELST-UHFFFAOYSA-N |
SMILES canónico |
CC1=CNC2=C1C=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-bromo-11-oxapentacyclo[10.7.1.12,6.016,20.010,21]henicosa-1(19),2(21),3,5,7,9,12,14,16(20),17-decaene](/img/structure/B13696020.png)


![Methyl 9-acetyl-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate](/img/structure/B13696042.png)
![3-[[1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-(5-methyl-2,4-dioxopyrimidin-1-yl)propan-2-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13696044.png)
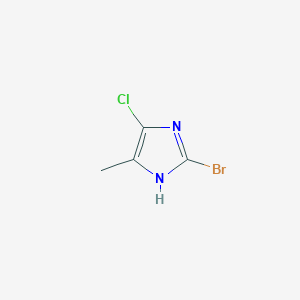

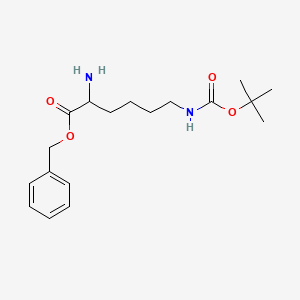
![(S)-3-[(Ethylsulfonyl)methyl]pyrrolidine](/img/structure/B13696072.png)
![1-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile](/img/structure/B13696080.png)
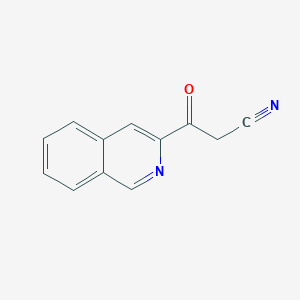
![N-[2-(4,4-Difluoro-1-piperidyl)-6-methyl-4-pyrimidinyl]-4-iodo-2-(6-azaspiro[2.5]octan-6-yl)benzamide](/img/structure/B13696090.png)
